molecular formula C26H29ClN4O2 B10870548 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one

Cat. No.: B10870548
M. Wt: 465.0 g/mol
InChI Key: FKICQARVKABKHW-UHFFFAOYSA-N
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Description

6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with piperidine under basic conditions.

    Incorporation of the Piperazine Moiety: The final step involves the coupling of the piperidine-quinoline intermediate with 4-methylpiperazine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinoline core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Acidic or basic catalysts for Friedländer synthesis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quinoline derivatives.

Scientific Research Applications

6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H29ClN4O2

Molecular Weight

465.0 g/mol

IUPAC Name

6-chloro-3-[3-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H29ClN4O2/c1-29-12-14-30(15-13-29)26(33)19-8-5-11-31(17-19)24-23(18-6-3-2-4-7-18)21-16-20(27)9-10-22(21)28-25(24)32/h2-4,6-7,9-10,16,19H,5,8,11-15,17H2,1H3,(H,28,32)

InChI Key

FKICQARVKABKHW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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